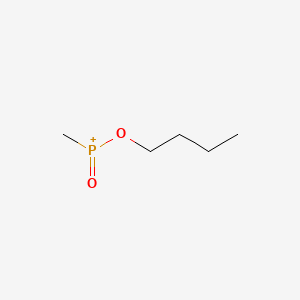

Phosphinic acid, methyl-, butyl ester

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, represent a vast and vital area of chemical science. wikipedia.org Their significance stems from their widespread and diverse applications across industrial, agricultural, and medicinal chemistry. taylorandfrancis.com In the realm of medicine, over 80 phosphorus-containing drugs are used clinically, with many more candidates under investigation. frontiersin.org Agriculturally, they are primary components in pesticides, herbicides, and insecticides, playing a crucial role in pest control as an alternative to persistent chlorinated hydrocarbons. wikipedia.orgnih.gov

The utility of organophosphorus compounds extends significantly into organic synthesis and materials science. For instance, phosphonates are widely used as reagents in the synthesis of alkenes, and phosphines serve as critical ligands in metal-catalyzed reactions. frontiersin.org The unique properties of the phosphoryl (P=O) group, such as its high coordination ability with metals, make these compounds effective as metal extractants. frontiersin.org Furthermore, their excellent fire retardancy, coupled with low smoke and toxicity, has led to their recognition as environmentally benign fire retardants. frontiersin.org The formation of the phosphorus-carbon (P-C) bond is a central focus in this field, as it can confer a range of biological activities. taylorandfrancis.com The versatility of phosphorus, which can exist in various oxidation states, allows for a wide array of compound classes, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org

Overview of Phosphinic Acid Esters: Synthetic Utility and Structural Features

Within the broad family of organophosphorus compounds, phosphinic acids and their esters are a notable subclass. Phosphinic acids are characterized by the [−P(O)(OH)–CH2−] moiety, which is considered a nonhydrolyzable mimic of the tetrahedral transition state in amide bond hydrolysis. nih.gov This structural feature makes them effective transition-state analogue enzyme inhibitors, particularly for metalloproteases and aspartic acid proteinases. nih.govkent.ac.uk However, the highly polar −P(O)(OH)– group can limit membrane permeability and solubility, presenting challenges for their use as drugs. nih.gov

Esterification of phosphinic acids is a common strategy to overcome these absorption issues by creating less polar and more soluble variants. nih.gov Various methods have been developed for the synthesis of phosphinic acid esters. A general route involves the reaction of Grignard reagents with trialkyl phosphites (P(OR)3) or dialkyl chlorophosphites (ClP(OR)2). organic-chemistry.org Another approach is the oxidation of phosphinites to phosphinates using agents like oxygen or hydrogen peroxide. kent.ac.uk The direct esterification of phosphinic acids can also be achieved using various reagents, including orthosilicates, which react selectively with monosubstituted phosphinic acids. organic-chemistry.org Structurally, the geometry around the phosphorus atom in such compounds is a distorted tetrahedron. beilstein-journals.org The conformational landscape of phosphorus esters can be complex due to the multitude of possible arrangements, a challenge that has been studied using computational methods on related molecules like tri-n-butyl phosphate (B84403). nih.gov

Research Landscape of Methyl Butyl Phosphinate and Related Analogues

Phosphinic acid, methyl-, butyl ester, also known as methyl butyl phosphinate, is a specific organophosphorus compound with the chemical formula C5H13O2P. guidechem.com It serves as a key intermediate in the synthesis of other valuable chemicals. google.com Notably, it is used in the preparation of the herbicide glufosinate, and processes have been developed for its synthesis that avoid the use of chlorine components. google.comwipo.int

One patented method for preparing methyl butyl phosphinate involves the alkylation of a butyl phosphinic acid ester in a non-polar solvent, such as toluene, without isolating the initial ester. google.comwipo.int This process can be conducted in the same apparatus used to produce the starting ester. google.com Other synthetic routes involve the reaction of methyldichlorophosphine (B1584959) with 1-butanol. guidechem.com A separate patented process describes the synthesis and purification of methyl phosphinate compounds, including those where the alkyl group is a butyl substituent, by adding a salt solution at low temperatures to a mixture containing the desired ester and magnesium chloride in an inert solvent. google.com

Research into related analogues includes studies on various phosphinic acid esters. For example, phosphinic acid, P-[3-(acetyloxy)-3-cyanopropyl]-P-methyl-, butyl ester is another documented derivative. epa.gov The broader class of phosphonic acids and their esters, such as butyl methylphosphonate, are also subjects of extensive research, with applications as chemical intermediates and potential flame retardants. cymitquimica.com The synthesis of these related compounds often involves different strategies, such as the Michaelis–Arbuzov reaction for phosphonates. nih.govorganic-chemistry.org

Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6172-80-1 |

| Molecular Formula | C₅H₁₃O₂P |

| Molecular Weight | 136.13 g/mol |

| Boiling Point | 205°C |

| Density | 0.993 at 20°C |

| Flash Point | 69.3°C |

| Vapour Pressure | 2.6±0.3 mmHg at 25°C (Predicted) |

| Source: guidechem.com |

Structure

3D Structure

Properties

CAS No. |

6172-80-1 |

|---|---|

Molecular Formula |

C5H12O2P+ |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

butoxy-methyl-oxophosphanium |

InChI |

InChI=1S/C5H12O2P/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3/q+1 |

InChI Key |

JUMDGYIOMFZJDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Phosphinic Acid Ester Reactions

Reaction Mechanism Elucidation in Phosphinate Synthesis

The formation of phosphinates can be broadly categorized into pathways involving nucleophilic substitution at the phosphorus atom and radical reactions for building the carbon-phosphorus backbone.

Nucleophilic substitution at the tetracoordinated phosphorus(V) center of phosphinic acid derivatives is a fundamental process in their synthesis and transformation. These reactions can proceed through different mechanistic pathways, primarily distinguished as either a concerted, single-step process or a stepwise, addition-elimination sequence. sapub.org

Concerted Mechanism (SN2-type): In this pathway, the formation of the new bond with the incoming nucleophile and the breaking of the bond to the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.orgyoutube.com This mechanism typically results in the inversion of the stereochemical configuration at the phosphorus center. The reaction is analogous to the SN2 reaction at a carbon center, but the geometry of the transition state is a trigonal bipyramid. youtube.comnih.gov

A study on the formation of butyl bis(2,4,4-trimethylpentyl)phosphinate, a structural analog of butyl methylphosphinate, from the reaction of its corresponding phosphinic acid with tributyl phosphate (B84403) (TBP), proposed a bimolecular nucleophilic substitution (SN2) mechanism. doi.org In this proposed mechanism, the phosphinic acid anion acts as the nucleophile, attacking the TBP substrate. This results in the cleavage of a carbon-oxygen bond and the formation of the butyl phosphinate ester. doi.org

The choice between a concerted and a stepwise mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom. sapub.org

Radical reactions provide a powerful and common route for the formation of the P-C bond in phosphinic acids, which are the direct precursors to phosphinate esters. The hydrophosphinylation of alkenes using hypophosphorous acid or its salts (hypophosphites) is a key example. rsc.orgorganic-chemistry.org

The general mechanism involves the generation of a phosphorus-centered radical, which then adds across the double bond of an alkene. A common method uses a radical initiator like AIBN or a combination of triethylborane (B153662) (Et₃B) and air under mild, neutral conditions. organic-chemistry.orgnih.gov

The key steps are:

Initiation: The initiator generates a radical that abstracts a hydrogen atom from the hypophosphite, creating a phosphinoyl radical (•H₂PO₂⁻).

Propagation: The phosphinoyl radical adds to an alkene (e.g., 1-butene (B85601) for the synthesis of the butylphosphinate precursor). This addition forms a carbon-centered radical intermediate.

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another molecule of hypophosphite, yielding the H-phosphinate product and regenerating the phosphinoyl radical to continue the chain reaction. rsc.org

This approach is valued for its high functional group tolerance and its ability to proceed under neutral conditions, which is a significant advantage over methods requiring highly acidic environments. nih.govacs.org Research has demonstrated that this radical addition of sodium hypophosphite can be efficiently carried out at room temperature. nih.govnih.gov

| Initiator System | Substrates | Key Feature | Reference |

|---|---|---|---|

| Et₃B / Air | Sodium Hypophosphite + Alkenes/Alkynes | Mild, room temperature reaction under neutral conditions. | nih.govacs.org |

| Peroxides (e.g., dibenzoyl peroxide) | Hypophosphorous Acid + Alkenes | Requires elevated temperatures and highly acidic conditions. | acs.org |

| AIBN | Ethyl Phosphinate + Alkenes/Alkynes | Thermal radical conditions for adding a phosphinate to unsaturated bonds. | organic-chemistry.org |

The direct esterification of a phosphinic acid with an alcohol, such as the reaction of methylphosphinic acid with butanol, presents significant kinetic and thermodynamic hurdles.

Quantum chemical calculations have shown that there is no significant thermodynamic driving force for the direct esterification of phosphinic acids under thermal conditions. nih.gov The reaction is often considered nearly thermoneutral. ucr.ac.cr Furthermore, these reactions are kinetically controlled and possess relatively high activation enthalpies, typically in the range of 102-161 kJ mol⁻¹. nih.gov A study on the formation of butyl bis(2,4,4-trimethylpentyl)phosphinate via an SN2 reaction between the phosphinic acid and TBP determined an activation energy of 122 kJ/mol. doi.org This high kinetic barrier means that simple heating often results in very low conversions, typically not exceeding 12-15%. nih.gov

To overcome these limitations, specific techniques are required. Microwave (MW) irradiation has proven to be a particularly effective tool. nih.gov The beneficial effect of microwaves allows the esterification to proceed to high conversion where traditional heating fails. This effect is attributed to the efficient energy transfer of microwaves, which helps to surmount the high activation energy barrier. It has also been shown experimentally that these MW-assisted esterifications are not reversible under the applied conditions, which may be due to the formation of a hydrophobic medium by the reactants. nih.gov

| Parameter | Finding/Value | Context | Reference |

|---|---|---|---|

| Thermodynamics | No significant driving force for direct esterification under thermal conditions. | General Phosphinic Acids | nih.gov |

| Reaction Enthalpy (ΔH°) | ~ -3 ± 2 kJ/mol | Fischer Esterification (General) | ucr.ac.cr |

| Kinetics | Kinetically controlled with high activation enthalpy. | General Phosphinic Acids | nih.gov |

| Activation Energy (Ea) | 122 kJ/mol | Formation of butyl bis(2,4,4-trimethylpentyl)phosphinate from phosphinic acid and TBP. | doi.org |

| Activation Energy (Ea) | 42-53 kJ/mol | Fischer esterification of carboxylic acids. | ucr.ac.cr |

Role of Catalysts and Reaction Conditions in Directing Selectivity

The choice of catalyst and reaction conditions is paramount in directing the outcome and selectivity of reactions to produce phosphinic esters like butyl methylphosphinate. Different stages of the synthesis rely on distinct catalytic systems.

For the radical addition of hypophosphites to form the phosphinic acid backbone, the choice of initiator is critical. While traditional peroxide initiators require harsh, acidic conditions, modern methods using triethylborane/O₂ allow the reaction to proceed at room temperature under neutral pH, significantly broadening the substrate scope and functional group tolerance. nih.govacs.org

For the esterification step, several strategies are employed to overcome the kinetic barrier:

Coupling Reagents: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective in activating the phosphinic acid for esterification. nih.gov In a study optimizing the esterification of a phosphinic acid, DIC in DMF at 80 °C gave a near-quantitative yield, whereas other coupling agents were less effective. nih.gov

Acid Catalysis: While common for carboxylic acid esterification, direct acid catalysis for phosphinic acids is less straightforward. However, Brønsted acid catalysts, including chiral phosphinic acids themselves, have been developed for specific applications like asymmetric Friedel-Crafts reactions, highlighting the potential for acid catalysis in phosphorus chemistry. acs.org

Microwave Irradiation: As noted previously, MW irradiation is a non-catalytic condition that dramatically enhances reaction rates, making it a key tool for direct esterification. nih.govnih.gov Continuous flow reactors combined with microwave heating have been shown to be highly productive for these transformations. nih.gov

Ionic Liquid Additives: The combination of microwave irradiation with ionic liquid (IL) additives, such as [bmim][PF₆], can further enhance the direct esterification of phosphinic acids, allowing for reactions at lower temperatures and shorter times with high yields. nih.govresearchgate.net

Temperature and Solvent: The reaction temperature and solvent can significantly influence selectivity, particularly in stepwise reactions. For the esterification of phosphonic acids (a related class), it was found that at 30 °C monoesters were formed selectively, while at 90 °C, diesters were the exclusive product. mdpi.com Similarly, in coupling reactions, solvents like DMF have been shown to provide significantly higher yields than less polar solvents like DCE. nih.gov

By carefully selecting these parameters—initiator for radical steps, coupling agent or MW for esterification, solvent, and temperature—chemists can direct the reaction pathway towards the desired phosphinate ester with high efficiency and selectivity.

Reactivity and Chemical Transformations of Methyl Butyl Phosphinate

Hydrolytic Stability and Degradation Pathways

The stability of methyl butyl phosphinate is significantly influenced by the presence of water, with hydrolysis occurring under both acidic and basic conditions. mdpi.com The P-O ester bond is the primary site of hydrolytic cleavage, leading to the formation of methylphosphinic acid and butanol. nih.gov An alternative degradation pathway involves the cleavage of the O-C bond through dealkylation reactions. mdpi.com

The hydrolysis of phosphinate esters is catalyzed by acids. nih.gov This reaction typically involves a nucleophilic attack by water on the phosphorus atom. nih.gov Studies on analogous methyl dialkylphosphinates indicate that the reaction proceeds via an A-2 mechanism, which involves a bimolecular nucleophilic attack of water on the protonated ester. cdnsciencepub.comingentaconnect.com The rate of hydrolysis is influenced by the acidity of the medium. cdnsciencepub.com

Mineral acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) are commonly used to facilitate this transformation, often requiring elevated temperatures (around 100 °C) and extended reaction times to proceed to completion. nih.gov The efficiency of the hydrolysis can be dependent on the specific acid used, with HBr sometimes proving more effective than HCl. nih.gov

Table 1: Activation Parameters for Acid-Catalyzed Hydrolysis of Methyl Dialkylphosphinates in D₂SO₄ at 75°C This table presents data for analogous compounds to illustrate general reactivity trends.

| Compound (Methyl R-phosphinate) | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Source |

|---|---|---|---|

| Methyl methylphosphinate | 23.9 | -18 | cdnsciencepub.com |

| Ethyl methylphosphinate | 24.3 | -19 | cdnsciencepub.com |

| Isopropyl methylphosphinate | 25.8 | -18 | cdnsciencepub.com |

| tert-Butyl methylphosphinate | 27.5 | -24 | cdnsciencepub.com |

Hydrolysis of phosphinate esters can also be catalyzed by bases, such as sodium or potassium hydroxide (B78521). mdpi.com The mechanism involves a nucleophilic attack of a hydroxide ion on the phosphorus atom, which is generally more susceptible to this type of attack than the carbon of a carboxylic ester. nih.govlibretexts.org This process results in the cleavage of the P-O bond. nih.gov

Research comparing different alkyl esters has shown that the structure of the ester group significantly affects the reaction rate. For instance, under basic conditions, methyl phosphonate (B1237965) esters hydrolyze approximately 1000 times faster than the corresponding isopropyl esters. nih.gov This highlights the steric influence on the accessibility of the phosphorus center to the incoming nucleophile. In a study of cyclic phosphinates, it was found that 1-alkoxy-3-phospholene oxide hydrolyzed 40 times faster than its 1-alkoxy-2-phospholene oxide isomer under alkaline conditions, further demonstrating the impact of molecular geometry on reactivity. nih.gov

Dealkylation offers a milder alternative to hydrolysis for cleaving the ester group of phosphinates, proceeding under less harsh conditions than strong acid or base treatments. mdpi.com This method involves the cleavage of the O-C bond rather than the P-O bond. mdpi.com Trimethylsilyl halides, such as bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI), are highly effective reagents for this purpose. mdpi.com

The reaction, often referred to as the McKenna procedure, typically involves treating the phosphinate ester with TMSBr, which generates a silylated intermediate. beilstein-journals.orgnih.gov This intermediate is then readily hydrolyzed with an alcohol (e.g., methanol) or water under neutral conditions to yield the corresponding phosphinic acid. beilstein-journals.orgtandfonline.com The use of chlorotrimethylsilane (B32843) (TMSCl) is also possible but generally requires more forcing conditions, such as elevated temperatures, or the addition of a co-reagent like sodium iodide to enhance reactivity. mdpi.comtandfonline.com This method is compatible with a wide range of functional groups that might be sensitive to acidic or basic hydrolysis. mdpi.comnih.gov

Transesterification Reactions of Phosphinic Acid Esters

Phosphinic acid esters can undergo transesterification, where the alkoxy group of the ester is exchanged with an alcohol. A notable characteristic of H-phosphinates, the precursors to compounds like methyl butyl phosphinate, is their ability to undergo rapid transesterification at room temperature with primary, secondary, and even tertiary aliphatic alcohols without the need for a catalyst. rsc.orgrsc.org

In a typical reaction, adding an alcohol to an alkyl phosphinate results in an equilibrium mixture of the starting ester and the newly formed ester. rsc.org This reactivity is in stark contrast to other phosphorus esters like dimethyl phosphonate or trimethyl phosphate (B84403), which require more vigorous conditions or catalysts for transesterification to occur. rsc.orgrsc.org The reaction of methyl phosphinate with various alcohols has been studied, and approximate equilibrium constants have been determined. rsc.org

Table 2: Equilibrium Constants for the Transesterification of Methyl Phosphinate with Various Alcohols at Room Temperature Reaction: MeOP(O)H₂ + ROH ⇌ ROP(O)H₂ + MeOH

| Alcohol (ROH) | ³¹P NMR Shift of Product (δ, ppm) | ¹JPH (Hz) | Approx. Keq | Source |

|---|---|---|---|---|

| Ethanol | 15.8 | 570 | 0.95 | rsc.org |

| n-Propanol | 16.2 | 570 | 0.90 | rsc.org |

| Isopropanol | 12.2 | 560 | 3.8 | rsc.org |

| n-Butanol | 16.4 | 570 | 0.90 | rsc.org |

| t-Butanol | 7.8 | 575 | 38.0 | rsc.org |

| Benzyl alcohol | 15.0 | 570 | 1.0 | rsc.org |

Further Functionalization and Derivatization at Alkyl and Ester Moieties

The structure of methyl butyl phosphinate offers sites for further chemical modification at both the P-methyl group and the butyl ester moiety. The synthesis of methyl butyl phosphinate itself involves a key functionalization step: the alkylation of a butyl phosphinate precursor. wipo.intgoogle.com This demonstrates the reactivity of the P-H bond in H-phosphinates towards alkylating agents to form a stable P-C bond. wipo.int

While specific studies on the further functionalization of the P-methyl group in methyl butyl phosphinate are not widely documented, the chemistry of related phosphonate esters provides insights. For instance, carbanions can be generated on the carbon adjacent to the phosphonate group, particularly if it is activated by an electron-withdrawing group. youtube.com This carbanion can then react with various electrophiles, allowing for further derivatization. youtube.com

The butyl ester group can be modified through reactions typical of esters. As discussed, hydrolysis and transesterification are primary examples. nih.govrsc.org Additionally, reactions with amines could potentially form the corresponding phosphonamidates, a transformation demonstrated for related phosphonate esters. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Phosphinic Acid Esters as Versatile Synthetic Intermediates

Phosphinate esters like the butyl ester of methylphosphinic acid are valuable intermediates due to their capacity to be transformed into more complex molecules, making them foundational components in organophosphorus chemistry.

Butyl methylphosphinate serves as a key starting material for constructing intricate organophosphorus frameworks. A significant application is its use in the synthesis of P-chiral phosphines, which are crucial in asymmetric catalysis. The phosphinate ester can be stereoselectively converted into tertiary phosphine (B1218219) oxides or phosphines through reactions with organometallic reagents, such as those derived from Grignard reagents. mdpi.com This transformation allows the controlled introduction of a phosphorus center with a defined stereochemistry, a critical feature for ligands used in enantioselective synthesis. mdpi.comresearchgate.net

Furthermore, the phosphinate group itself is a robust linker for creating advanced coordination polymers and metal-organic frameworks (MOFs). mdpi.com In this context, phosphinates can be superior to more common carboxylate linkers because they form stronger bonds with metal centers, leading to materials with enhanced stability. nih.gov This allows for the rational design of crystalline, porous materials with tailored properties for applications in catalysis, gas separation, and ion-exchange. mdpi.commdpi.com The ability to modify the organic groups attached to the phosphorus atom provides a level of functional tunability not always possible with other linkers. mdpi.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are a cornerstone of modern medicinal and combinatorial chemistry for their ability to rapidly generate large libraries of diverse molecules. nih.govnih.gov

Organophosphorus compounds, including phosphorus(III) derivatives, are valuable substrates in MCRs. rug.nl While specific examples detailing the use of butyl methylphosphinate in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structure is well-suited for such synthetic strategies. It can act as the phosphorus-containing component, enabling the introduction of a methylphosphinyl moiety into a larger, more complex molecular scaffold. This approach facilitates the exploration of new chemical space, which is particularly valuable in drug discovery and materials science. nih.govrug.nl The versatility of MCRs allows for the creation of various heterocyclic and acyclic structures that would otherwise require lengthy, multi-step syntheses. nih.gov

Integration into Functional Materials and Polymeric Systems

The chemical properties of butyl methylphosphinate make it an excellent candidate for incorporation into polymers and other materials to impart specific functionalities, from improved fire safety to modified surface characteristics.

The surface properties of polymers are often modified to enhance their performance for specific applications. nih.gov Surface graft polymerization is a primary technique used to achieve this, where functional molecules are covalently bonded to a polymer substrate. nih.gov Butyl methylphosphinate can be used in these "grafting-to" approaches. nih.gov The ester linkage provides a reactive handle that can be used to attach the molecule to polymer surfaces that have complementary functional groups, such as hydroxyl or amine groups, through transesterification or amidation reactions.

This surface functionalization can alter the physical and chemical properties of the material, such as its hydrophilicity, biocompatibility, or adhesion characteristics. By incorporating the phosphinate moiety, it is possible to introduce a stable, phosphorus-containing group onto a material's surface, which can be useful for creating specialized coatings or interfaces.

A significant industrial application of butyl methylphosphinate is its use as a flame retardant. lookchem.com It is incorporated into materials such as plastics, textiles, and rubber to enhance their fire safety. lookchem.com Organophosphorus compounds are effective flame retardants, particularly in thermoset resins like epoxies and polyesters. cnrs.fr

Their mechanism of action can occur in both the condensed phase and the gas phase. cnrs.fr

Condensed Phase: Upon heating, the phosphorus compound decomposes to form phosphoric acid, which then promotes the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a barrier, limiting the transfer of heat and fuel to the flame and preventing further combustion.

Gas Phase: Volatile phosphorus-containing radicals can be released during decomposition. These radicals can interfere with the high-energy H• and OH• radicals in the flame that propagate the combustion chain reaction, effectively quenching the flame. cnrs.fr

The use of phosphorus-based flame retardants like butyl methylphosphinate is often favored over halogenated alternatives due to lower smoke and toxic fume generation during a fire. cnrs.fr

Catalytic Applications and Ligand Development

While butyl methylphosphinate is not typically used as a catalyst itself, it is a valuable precursor in the synthesis of phosphine ligands, which are among the most important ligands in homogeneous catalysis. gessnergroup.comprochemonline.com Tertiary phosphines are critical components of catalysts used in a vast array of industrial chemical processes, including cross-coupling reactions, hydrogenations, and hydroformylations. syensqo.comalfachemic.com

The conversion of a phosphinate ester to a tertiary phosphine is a key transformation. This can be achieved by reacting butyl methylphosphinate with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. mdpi.com This reaction replaces the butoxy group and the P=O oxygen, yielding a tertiary phosphine (P-R₃) that can then be used to form highly active and selective metal catalysts. The ability to easily synthesize phosphine ligands from precursors like butyl methylphosphinate is crucial for the development of new and improved catalytic systems for producing fine chemicals, pharmaceuticals, and agrochemicals. prochemonline.comsyensqo.com

Summary of Applications

| Application Area | Specific Role of Butyl Methylphosphinate | Relevant Section |

| Advanced Synthesis | Building block for complex P-chiral molecules and organophosphorus scaffolds. | 5.1.1 |

| Combinatorial Chemistry | Potential component in multicomponent reactions to generate diverse chemical libraries. | 5.1.2 |

| Materials Science | Precursor for covalent surface modification of polymers ("grafting-to"). | 5.2.1 |

| Functional Materials | Additive to confer flame retardancy in plastics, textiles, and thermoset resins. | 5.2.2 |

| Catalysis | Precursor for the synthesis of tertiary phosphine ligands used in homogeneous catalysis. | 5.3 |

Phosphinate Derivatives as Ligands in Transition Metal Catalysis

Phosphorus-based ligands are paramount in the field of homogeneous catalysis, primarily due to their ability to stabilize transition metal centers and modulate their reactivity. psu.edu Phosphines, which are trivalent phosphorus compounds, act as soft σ-donating ligands that can form complexes with a wide array of transition metals, including palladium, nickel, rhodium, and gold. tcichemicals.com The electronic and steric properties of these ligands are critical; they can be precisely tuned by altering the substituents on the phosphorus atom, which in turn affects the activity, selectivity, and stability of the catalyst. nih.gov

Generally, electron-rich phosphine ligands enhance the rate of oxidative addition at the metal center, while sterically bulky ligands tend to promote reductive elimination, both of which are key steps in many catalytic cycles. tcichemicals.com Phosphinate esters, such as Butyl methylphosphinate, represent a class of organophosphorus compounds that, while distinct from phosphines, are part of the broader family of phosphorus ligands whose derivatives are explored in catalysis. The development of new phosphorus ligands is a continuous area of research aimed at improving catalytic efficiency. psu.edunih.gov Strategies often involve creating ligands with specific steric bulk or electronic properties to achieve desired outcomes in reactions like cross-coupling, hydrogenation, and hydroformylation. tcichemicals.comnih.gov For instance, the design of bulky phosphines has been a successful strategy for improving the efficiency of cross-coupling reactions. nih.gov Ligand-metal secondary interactions, where another part of the ligand framework interacts with the metal center, are also an advanced strategy for modulating catalytic activity and stability. rsc.org

Table 1: Examples of Phosphorus-Based Ligands in Transition Metal Catalysis This table provides examples of different types of phosphine ligands and their applications to illustrate the principles of ligand design in catalysis.

| Ligand Type | Example Ligand | Metal | Catalytic Application | Reference |

|---|---|---|---|---|

| Alkylphosphines | Tri-tert-butylphosphine | Palladium | Cross-coupling reactions | tcichemicals.com |

| Bulky Phosphines | 9-Fluorenyldialkylphosphines | Palladium | Cross-coupling reactions | nih.gov |

| Bidentate Phosphines | Xantphos | Palladium | Cross-coupling reactions | tcichemicals.com |

| Functionalized Phosphines | Phosphine-sulfonate ligands | Palladium, Nickel | Ethylene (co)polymerization | rsc.org |

Organocatalytic Roles of Chiral Phosphinic Acid Analogues

In addition to serving as ligands for metals, phosphorus compounds have emerged as powerful, metal-free organocatalysts. A prominent class is the chiral phosphoric acids (CPAs), first introduced in 2004, which are C2-symmetrical structures derived from scaffolds like BINOL, VAPOL, and SPINOL. beilstein-journals.org These Brønsted acid catalysts have proven exceptionally effective in a vast number of asymmetric transformations. beilstein-journals.orgrsc.org

The success of these catalysts lies in their ability to act as bifunctional systems. The acidic proton on the phosphorus can activate an electrophile (e.g., an imine or a carbonyl group) through hydrogen bonding, while the phosphoryl oxygen (P=O) can act as a Lewis base to organize the nucleophile. beilstein-journals.orgnih.gov This dual activation within a well-defined chiral environment enables high levels of stereocontrol, leading to products with high enantiomeric excess. beilstein-journals.org

While Butyl methylphosphinate itself is not chiral, the design and synthesis of chiral phosphinic acid analogues are a significant area of research. beilstein-journals.org These P-stereogenic compounds aim to create new catalytic platforms. Research in this area explores different structural scaffolds to fine-tune the catalyst's properties and effectiveness in specific reactions, such as asymmetric transfer hydrogenations. beilstein-journals.org The development of immobilized chiral phosphoric acid catalysts is also being pursued to enhance their recyclability and suitability for industrial applications, including continuous flow chemistry processes. acs.org

Table 2: Research Findings on Chiral Phosphoric/Phosphinic Acid Analogues in Organocatalysis This table summarizes the application of representative chiral phosphorus acid catalysts in asymmetric synthesis, demonstrating their organocatalytic roles.

| Catalyst Type | Chiral Scaffold | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | BINOL | Enantioselective additions to imines | Pioneering work establishing CPAs as highly effective organocatalysts. | beilstein-journals.orgrsc.org |

| Chiral Phosphoric Acid (CPA) | SPINOL | Asymmetric transformations | Extended the scope of CPA catalysis with a different C2-symmetrical backbone. | beilstein-journals.org |

| Amino Acid-Based Phosphine | Peptide-based | Enantioselective [3+2] annulations | Multifunctional catalyst where the phosphine is the nucleophile and the amino acid provides a chiral environment via hydrogen bonding. | nih.gov |

| Immobilized CPA | Silica-supported BINOL-CPA | Asymmetric Friedel-Crafts reaction | Demonstrated robust catalyst stability and reusability over multiple runs in batch and continuous flow conditions. | acs.org |

Environmental Chemistry and Degradation Pathways of Phosphinic Acid Esters

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which includes chemical processes such as hydrolysis and photolysis, plays a crucial role in the transformation of phosphinic acid esters in the environment. These processes can lead to the breakdown of the parent compound into smaller, often less toxic, molecules.

Hydrolysis is a primary abiotic degradation pathway for many esters in aqueous environments. The reaction involves the cleavage of the ester bond by water, which can be catalyzed by acid or base. For phosphinate esters, the rate of hydrolysis is significantly influenced by the chemical structure of the molecule, particularly the nature of the substituents on the phosphorus atom, and by environmental factors such as pH and temperature.

The hydrolysis of phosphinates generally proceeds via a nucleophilic attack on the phosphorus atom. Under alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile, while under acidic conditions, water is the nucleophile, with the reaction being catalyzed by hydronium ions. The susceptibility of the phosphorus atom to nucleophilic attack is affected by both electronic and steric effects of the attached groups.

Research on a range of phosphinate esters has shown that steric hindrance plays a significant role in their hydrolytic stability. An increase in the steric bulk of the substituents around the phosphorus center tends to decrease the rate of hydrolysis. For instance, studies on the alkaline hydrolysis of ethyl dialkylphosphinates have demonstrated that the reaction rate decreases as the size of the alkyl groups increases. This is attributed to the increased difficulty for the nucleophile to approach the phosphorus atom. nih.gov

Table 1: Illustrative Hydrolysis Rate Constants of Structurally Related Phosphinate Esters

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| Ethyl diethylphosphinate | Alkaline (NaOH) | kobs = 2.6 x 10⁻³ s⁻¹ (70°C) | ~4.4 min | nih.gov |

| Ethyl diisopropylphosphinate | Alkaline (NaOH) | kobs = 4.1 x 10⁻⁴ s⁻¹ (120°C) | ~28 min | nih.gov |

| Ethyl di-tert-butylphosphinate | Alkaline (NaOH) | kobs = 8.0 x 10⁻⁶ s⁻¹ (120°C) | ~24 hours | nih.gov |

Note: The data in this table are for analogous compounds and are intended to illustrate the effect of steric hindrance on hydrolysis rates. Specific rates for Phosphinic acid, methyl-, butyl ester may vary.

Photolytic degradation, or photolysis, is another important abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds. Photolysis can occur through two main mechanisms: direct photolysis, where the compound itself absorbs light, and indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation of the target compound.

Organophosphorus compounds, in general, can be susceptible to photolytic degradation. The rate and extent of photolysis depend on the compound's ability to absorb light at environmentally relevant wavelengths (primarily in the UVA and UVB regions of the solar spectrum), the intensity of the sunlight, and the presence of photosensitizing agents in the water or atmosphere.

For phosphonates, which are structurally similar to phosphinates, studies have shown that they can undergo photolytic degradation in water, a process that can be enhanced by the presence of iron. The degradation of phosphonates has been observed to produce aminomethylphosphonic acid (AMPA) and ultimately orthophosphate. nih.gov While specific studies on the photolytic degradation of this compound are lacking, it is plausible that it could undergo photolysis, particularly in sunlit surface waters. The C-P and P-O bonds are potential sites for photolytic cleavage.

Table 2: Representative Photodegradation Half-lives of Organophosphorus Compounds in Water

| Compound | Light Source | Conditions | Half-life (t½) | Reference |

| Nitrilotris-methylenephosphonic acid (NTMP) | Medium-pressure Hg lamp | pH 5-6 | 10-35 min | nih.gov |

| Ethylenediamine-tetra-methylenephosphonic acid (EDTMP) | Medium-pressure Hg lamp | pH 5-6, with 3.6 µM Iron | 5-15 min | nih.gov |

| Di-n-octyl phthalate (DOP) | Simulated sunlight | Aqueous phase | 3.99 days | nih.gov |

| Tau-fluvalinate | Simulated sunlight | pH 5 | ~1 day | regulations.gov |

Note: This table provides examples of photodegradation rates for various organophosphorus and ester compounds to illustrate the potential for this degradation pathway. The actual photolytic behavior of this compound will depend on its specific photochemical properties.

Analysis of Environmental Transformation Products and Their Fate

The abiotic degradation of this compound is expected to result in the formation of several transformation products. The identification and fate of these products are crucial for a comprehensive environmental risk assessment.

Based on the principles of hydrolysis and photolysis of organophosphorus esters, the primary transformation products of this compound would likely be methylphosphinic acid and butanol, resulting from the cleavage of the ester linkage.

Hydrolysis: The hydrolysis of the P-O-C ester bond would yield methylphosphinic acid and 1-butanol.

CH₃P(O)(H)OC₄H₉ + H₂O → CH₃P(O)(H)OH + HOC₄H₉

Photolysis: Photolytic degradation could also lead to the cleavage of the ester bond, producing the same primary products as hydrolysis. Additionally, photolysis might induce the cleavage of the C-P bond, which would result in the formation of methane and butyl hypophosphite, although this is generally considered a less common pathway for phosphinates compared to phosphonates.

The subsequent environmental fate of these primary transformation products is important. Methylphosphinic acid is a water-soluble and relatively persistent compound. Butanol is a volatile organic compound that is readily biodegradable in the environment.

Table 3: Plausible Environmental Transformation Products of this compound and Their Likely Fate

| Parent Compound | Degradation Pathway | Plausible Transformation Product(s) | Likely Environmental Fate of Product(s) |

| This compound | Hydrolysis | Methylphosphinic acid | Water soluble, potentially persistent in water. |

| 1-Butanol | Volatile, readily biodegradable. | ||

| Photolysis | Methylphosphinic acid | Water soluble, potentially persistent in water. | |

| 1-Butanol | Volatile, readily biodegradable. | ||

| Methane (from C-P cleavage) | Gaseous, contributes to atmospheric methane levels. | ||

| Butyl hypophosphite (from C-P cleavage) | Likely to be oxidized to butyl phosphite and then butyl phosphate (B84403). |

It is important to reiterate that this analysis of transformation products is predictive, based on the chemical structure of this compound and the known degradation pathways of similar organophosphorus compounds. Experimental studies are needed to confirm the identity and environmental concentrations of these potential degradation products.

Theoretical and Computational Studies of Phosphinic Acid, Methyl , Butyl Ester

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules. For butyl methylphosphinate, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometric parameters and explore its various stable conformations. acs.org

Conformational analysis is crucial for understanding the molecule's behavior, as the spatial arrangement of the butyl chain relative to the phosphinyl group influences its physical and chemical properties. utdallas.edulumenlearning.com The rotation around the P-O and O-C bonds gives rise to different conformers with varying energies. Computational models can identify the lowest energy conformers, which are the most populated at equilibrium.

The stability of different conformers is influenced by steric hindrance and intramolecular interactions. utdallas.edu For instance, the orientation of the butyl group can range from an extended chain to a more compact form, and these different arrangements will have distinct energetic profiles. Theoretical calculations can quantify these energy differences, providing a detailed picture of the molecule's conformational flexibility.

Table 1: Illustrative Geometric Parameters of Butyl Methylphosphinate (Calculated) This table presents hypothetical data based on general values for similar organophosphorus esters, as direct computational studies on butyl methylphosphinate are not widely available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | 1.48 | - | - |

| P-C (methyl) | 1.80 | - | - |

| P-O (ester) | 1.60 | - | - |

| O-C (butyl) | 1.45 | - | - |

| C-C (butyl) | 1.54 | - | - |

| O=P-C | - | 115.0 | - |

| O=P-O | - | 118.0 | - |

| C-P-O | - | 105.0 | - |

| P-O-C | - | 120.0 | - |

| P-O-C-C | - | - | 180.0 (anti) / ±60.0 (gauche) |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.net For butyl methylphosphinate, a key reaction of interest is its hydrolysis, which involves the cleavage of the P-O ester bond. nih.govnih.gov

The hydrolysis of phosphinate esters can proceed through different mechanisms, often involving a nucleophilic attack on the electrophilic phosphorus atom. youtube.com Computational modeling can help to distinguish between possible pathways, such as associative or dissociative mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed.

These calculations can also elucidate the role of catalysts, such as acids or bases, in the hydrolysis reaction. For example, in acid-catalyzed hydrolysis, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water. nih.gov Computational models can simulate these catalytic effects and predict their impact on the reaction rate.

Table 2: Illustrative Energetics of a Hypothetical Hydrolysis Reaction Pathway of Butyl Methylphosphinate (Calculated) This table presents hypothetical data to illustrate the type of information obtained from computational modeling of reaction pathways.

| Species | Relative Energy (kcal/mol) |

| Reactants (Butyl methylphosphinate + H₂O) | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products (Methylphosphinic acid + Butanol) | -10.0 |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Theoretical calculations are highly valuable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. For butyl methylphosphinate, computational methods can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ³¹P NMR chemical shifts is a powerful application of computational chemistry for organophosphorus compounds. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net These calculations are sensitive to the electronic environment of the phosphorus nucleus, which is influenced by the surrounding atoms and the molecule's conformation.

Similarly, the vibrational frequencies and intensities of IR spectra can be calculated computationally. rsc.org These theoretical spectra can be used to assign the vibrational modes observed in experimental IR spectra, providing a detailed understanding of the molecule's vibrational properties. The characteristic P=O stretching frequency, for example, is a prominent feature in the IR spectrum of phosphinates and can be accurately predicted.

Reactivity descriptors, also derived from quantum chemical calculations, provide insights into the chemical behavior of a molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential, can be used to predict the sites of nucleophilic and electrophilic attack.

Table 3: Illustrative Predicted Spectroscopic Data and Reactivity Descriptors for Butyl Methylphosphinate This table presents hypothetical data based on general principles of computational spectroscopy and reactivity theory for organophosphorus compounds.

| Parameter | Predicted Value |

| ³¹P NMR Chemical Shift (δ, ppm) | 30 - 40 |

| P=O IR Stretching Frequency (cm⁻¹) | 1200 - 1250 |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | +1.2 |

| HOMO-LUMO Gap (eV) | 10.7 |

Advanced Analytical Techniques for Characterization of Phosphinic Acid, Methyl , Butyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like butyl methylphosphinate. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a complete structural picture can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For butyl methylphosphinate (CH₃P(O)(H)OC₄H₉), the spectrum will show distinct signals for the protons on the methyl group attached to phosphorus, the proton directly bonded to phosphorus, and the protons of the n-butyl group. The coupling between protons and the phosphorus nucleus (J-coupling) is a key diagnostic feature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each carbon in the butyl chain and the methyl group will produce a distinct signal. docbrown.infochemicalbook.comchemicalbook.com Similar to ¹H NMR, the coupling between ¹³C and ³¹P nuclei provides valuable structural information, with the magnitude of the coupling constant (¹JPC, ²JPC, etc.) depending on the number of bonds separating the atoms. docbrown.info

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds as the ³¹P nucleus is 100% abundant and has a spin of ½. youtube.com The chemical shift (δ) is highly sensitive to the electronic environment and coordination of the phosphorus atom, providing a unique fingerprint for the compound. organicchemistrydata.orgsjtu.edu.cn For phosphinates, the signals typically appear in a characteristic downfield region. The spectrum for butyl methylphosphinate is expected to be a complex multiplet due to coupling with the directly attached proton (¹JPH), the protons of the methyl group (²JPH), and the protons on the butoxy group (³JPH).

Table 1: Predicted NMR Spectral Data for Butyl Methylphosphinate Predicted values are based on standard chemical shift ranges and coupling constants for similar structural motifs.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-H | 6.5 - 7.5 | d m | ¹JPH ≈ 400-500 |

| O-CH₂-CH₂-CH₂-CH₃ | 3.8 - 4.1 | dt | ³JHH ≈ 6.5, ³JPH ≈ 7-8 |

| P-CH₃ | 1.3 - 1.6 | d | ²JPH ≈ 15-18 |

| O-CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.8 | m | - |

| O-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | sextet | ³JHH ≈ 7.4 |

| O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | t | ³JHH ≈ 7.4 |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | |

| CH₃-P | 15 - 20 | ¹JPC ≈ 90-100 | |

| O-CH₂ | 65 - 70 | ²JPC ≈ 6-8 | |

| O-CH₂-CH₂ | 30 - 35 | ³JPC ≈ 5-7 | |

| O-CH₂-CH₂-CH₂ | 18 - 22 | ⁴JPC ≈ 0-2 | |

| O-CH₂-CH₂-CH₂-CH₃ | 12 - 15 | ⁵JPC ≈ 0 | |

| ³¹P NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| P | 30 - 45 |

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. libretexts.org When coupled with techniques like Gas Chromatography (GC-MS), it is highly effective for identifying and quantifying compounds in a mixture. dtic.mil

For butyl methylphosphinate, electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is key to confirming the structure. libretexts.org The molecular ion peak for C₅H₁₃O₂P would be observed at m/z 136. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral losses. libretexts.orgyoutube.com

Key fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the heteroatoms (P and O). This can include the loss of the butyl radical (•C₄H₉) or the methyl radical (•CH₃).

Cleavage with rearrangement: The McLafferty rearrangement is common for esters containing alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of an alkene (butene in this case).

Table 2: Predicted EI-MS Fragmentation Data for Butyl Methylphosphinate Based on the molecular weight of 136.13 for C₅H₁₃O₂P.

| m/z | Predicted Ion Structure | Origin of Fragment (Loss) |

|---|---|---|

| 136 | [CH₃P(O)(H)OC₄H₉]⁺• | Molecular Ion (M⁺•) |

| 121 | [P(O)(H)OC₄H₉]⁺• | M - CH₃ |

| 80 | [CH₃P(O)(H)OH]⁺• | M - C₄H₈ (McLafferty Rearrangement) |

| 79 | [CH₃P(O)(H)O]⁺ | M - C₄H₉ |

| 63 | [CH₃P(O)H]⁺ | M - OC₄H₉ |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating butyl methylphosphinate from reactants, byproducts, or complex sample matrices, and for its subsequent quantification. tricliniclabs.com Both gas and liquid chromatography can be applied.

Gas Chromatography (GC): Due to its volatility, butyl methylphosphinate is well-suited for GC analysis.

Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., SE-54 or DB-5), is typically effective for separating such organophosphorus esters. nist.gov The analysis involves injecting the sample into a heated port where it vaporizes, and the components are separated as they travel through the column based on their boiling points and interactions with the stationary phase. researchgate.net

Quantification: For detection, a Flame Ionization Detector (FID) provides a general response. However, for higher sensitivity and selectivity, a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is preferred. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and positive identification based on the mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a viable alternative, particularly for samples that are not suitable for GC due to low volatility or thermal instability. researchgate.net

Separation: A reversed-phase (RP-HPLC) method would be the most common approach. researchgate.net Separation would be achieved on a non-polar stationary phase, such as a C18 or C8 column, using a polar mobile phase. researchgate.net A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com

Quantification: Detection can be challenging as the compound lacks a strong UV chromophore. Therefore, more universal detectors are required. An Evaporative Light Scattering Detector (ELSD) is a suitable option. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity, enabling both quantification and structural confirmation. researchgate.net

Table 3: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detectors |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Methylpolysiloxane (e.g., SE-54, DB-5) | Helium, Hydrogen, or Nitrogen | FID, FPD, NPD, MS |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) or Octylsilane (C8) | Acetonitrile/Water or Methanol/Water Gradient | ELSD, MS |

Emerging Research Areas and Future Perspectives for Phosphinic Acid, Methyl , Butyl Ester

Innovations in Sustainable Synthetic Methodologies

The traditional synthesis of phosphinate esters often involves multi-step processes that can be resource-intensive and generate significant waste. Recognizing these limitations, the research community is actively exploring more sustainable and efficient synthetic routes. These innovative approaches aim to reduce environmental impact while improving yield and selectivity.

One of the most promising areas of innovation is the adoption of microwave-assisted synthesis . This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of butyl methylphosphinate are not extensively documented, research on the direct esterification of other phosphinic acids provides a strong precedent. For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols has been shown to be highly efficient, particularly in the presence of ionic liquids as catalysts. mdpi.comdoaj.org These findings suggest a high potential for adapting this methodology to the synthesis of butyl methylphosphinate from methylphosphinic acid and butanol.

Another key trend is the development of solvent-free reaction conditions . By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify product purification. ijstr.org Mechanochemical methods, where mechanical force is used to induce a chemical reaction, have been successfully applied to the esterification of carboxylic acids and could be a viable approach for the synthesis of phosphinate esters. nih.gov Furthermore, research into the direct esterification of phosphonic acids has demonstrated that reactions can be carried out under solvent-free conditions, for example, using a modified montmorillonite (B579905) K10 clay as a solid acid catalyst. ijstr.org A Korean patent describes a process for preparing methyl phosphinic acid butyl ester in a nonpolar solvent, highlighting a move towards less hazardous reaction media. google.com

Biocatalysis represents a frontier in sustainable synthesis, offering the potential for high selectivity under mild reaction conditions. While the biocatalytic esterification of phosphinic acids is still a nascent field, the broader success of enzymes in various chemical transformations suggests that engineered enzymes could one day provide a green and efficient route to compounds like butyl methylphosphinate.

The following table summarizes potential sustainable synthetic methodologies applicable to the synthesis of Phosphinic acid, methyl-, butyl ester, based on research on related compounds.

| Methodology | Potential Advantages | Key Research Findings on Related Compounds | Applicability to Butyl Methylphosphinate |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Enhanced reaction control | - Efficient direct esterification of phenyl-H-phosphinic acid with alcohols. mdpi.comdoaj.org- Accelerated Hirao reactions for C-P bond formation. researchgate.net | - High potential for direct esterification of methylphosphinic acid with butanol.- Could be used to synthesize precursors for butyl methylphosphinate. |

| Solvent-Free Synthesis | - Reduced environmental impact- Simplified purification- Lower costs | - Successful esterification of benzoic acids with alcohols using solid acid catalysts. ijstr.org- Mechanically induced esterification at room temperature. nih.gov | - Direct esterification of methylphosphinic acid with butanol is a strong possibility.- Could be combined with microwave or ultrasound for enhanced efficiency. |

| Phase Transfer Catalysis | - Enables reactions between immiscible phases- Mild reaction conditions- Often uses less hazardous solvents | - Used in the synthesis of various organic compounds. | - Could facilitate the reaction between a salt of methylphosphinic acid and a butyl halide. |

| Biocatalysis | - High selectivity- Mild reaction conditions- Environmentally friendly | - Enzymes used for the synthesis of α-hydroxy phosphonates. | - A future possibility with the development of specific enzymes. |

Development of Novel Catalytic Systems Utilizing Phosphinate Scaffolds

The unique electronic and steric properties of organophosphorus compounds have made them indispensable as ligands in homogeneous catalysis. While phosphines have been the dominant class of phosphorus-based ligands, recent research has begun to explore the potential of other organophosphorus scaffolds, including phosphinates.

The phosphorus center in a phosphinate ester like butyl methylphosphinate can act as a Lewis base, coordinating to a metal center and influencing its catalytic activity. The nature of the substituents on the phosphorus atom (in this case, methyl and butoxy groups) can be tuned to modulate the electronic and steric environment of the catalyst, thereby affecting its selectivity and efficiency.

One of the most active areas of research where phosphinate-type ligands could be applied is in palladium- and rhodium-catalyzed cross-coupling reactions . These reactions are fundamental to the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Research has shown that various phosphine (B1218219) ligands are crucial for the efficiency of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. youtube.comorganic-chemistry.orgnih.govreddit.comprinceton.edu While specific examples of butyl methylphosphinate being used as a ligand are not yet prevalent in the literature, the principles of ligand design suggest its potential. For instance, H-phosphinates, which are structurally related to phosphinic acid esters, have been used as precursors for ligands in palladium-catalyzed cross-coupling reactions. acs.orgrsc.org This suggests that butyl methylphosphinate could potentially be modified or used directly in similar catalytic systems.

The development of rhodium complexes with phosphinate-type ligands is another promising avenue. Rhodium catalysts are widely used in industrial processes such as hydroformylation. The performance of these catalysts is highly dependent on the nature of the ligands. Research on rhodium complexes with various phosphorus-containing ligands demonstrates the potential for fine-tuning catalytic activity. nih.govnih.gov The use of a phosphinate scaffold like butyl methylphosphinate could offer new possibilities for controlling the selectivity and reactivity of rhodium-based catalysts.

The table below presents examples of related phosphinate and phosphine ligands and their applications in catalysis, suggesting potential roles for butyl methylphosphinate.

| Ligand Type | Metal | Catalytic Reaction | Potential Role for Butyl Methylphosphinate Scaffold |

| Biaryl Monophosphines | Palladium | Suzuki-Miyaura, C-N Cross-Coupling | As a monodentate ligand, potentially offering unique steric and electronic properties. |

| Phosphorinanes | Palladium | Suzuki, Sonogashira, Aryl Amination | The phosphinate oxygen could influence the electronic nature of the phosphorus, affecting catalytic activity. |

| H-Phosphinates | Palladium | C-P Bond Formation | As a precursor to more complex ligands or as a ligand itself in certain catalytic cycles. |

| Pincer Ligands | Rhodium, Nickel | C-H Borylation, Dehydrogenation | The phosphinate moiety could be incorporated into a pincer-type ligand structure. |

Exploration of Advanced Functional Materials Incorporating Phosphinic Ester Moieties

The incorporation of organophosphorus moieties into polymers and other materials is a well-established strategy for imparting specific functionalities. Phosphinic ester groups, such as the one found in butyl methylphosphinate, can introduce a range of desirable properties, including flame retardancy, thermal stability, and altered surface characteristics.

A significant area of research is the development of phosphorus-containing flame retardants . cnrs.fr The combustion of polymers can be inhibited by the presence of phosphorus compounds, which can act in either the gas phase or the condensed phase. In the condensed phase, they can promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. Butyl methylphosphinate, and related phosphinate esters, are being explored as flame retardant additives for a variety of polymers, including plastics, rubber, and textiles. lookchem.comcymitquimica.com Their effectiveness often depends on the polymer matrix and the presence of other synergists.

Beyond flame retardancy, phosphinic ester moieties are being incorporated into polymers for biomedical applications . The phosphorus-oxygen bond can influence the biocompatibility, biodegradability, and adhesion properties of a material. acs.org While much of this research has focused on phosphonic acids and their esters, the principles are applicable to phosphinic esters as well. For example, polymers containing phosphonic acid ester groups have been shown to have good biocompatibility and are being investigated for use in drug delivery and tissue engineering. acs.orgresearchgate.netmdpi.commdpi.com The incorporation of butyl methylphosphinate into a polymer backbone could lead to materials with tailored properties for specific biomedical applications.

Furthermore, the presence of phosphinic ester groups can modify the surface properties of materials, such as their hydrophilicity and adhesion characteristics. This is relevant for the development of advanced coatings, adhesives, and composite materials. Research into the synthesis of poly(butyl acrylate-co-methyl methacrylate) nanocomposites demonstrates the importance of surface chemistry in material performance. researchgate.netmdpi.comwikipedia.org The addition of a phosphinic ester moiety could provide a route to further tune these properties.

The table below summarizes the properties and potential applications of materials incorporating phosphinic ester and related moieties.

| Material Type | Phosphorus Moiety | Key Properties | Potential Applications |

| Flame Retardant Polymers | Phosphinate Esters | - Char formation- Flame inhibition | - Engineering plastics- Textiles- Building materials |

| Biocompatible Polymers | Phosphonic/Phosphinic Esters | - Biocompatibility- Biodegradability- Adhesion to bone | - Drug delivery systems- Tissue engineering scaffolds- Dental adhesives |

| Functional Coatings | Phosphinic Esters | - Modified surface energy- Enhanced adhesion | - Corrosion-resistant coatings- Hydrophobic/hydrophilic surfaces |

| Advanced Composites | Phosphinate-functionalized fillers | - Improved filler-matrix interaction- Enhanced mechanical properties | - High-performance composites for aerospace and automotive industries |

Q & A

Q. What are the established synthetic pathways for producing phosphinic acid, methyl-, butyl ester (MPBE), and how do their reaction conditions influence yield and purity?

MPBE is synthesized via two primary routes:

- Route A : Reacting diethyl chlorophosphite (DEMP) with methanol under controlled hydrolysis to form P-methyl phosphinic acid ethyl ester (MPEE), followed by transesterification with butanol .

- Route B : Methane reacts with phosphorus trichloride at 500°C to form methyl dichlorophosphine (H3CPCl2), which undergoes solvolysis in butanol to yield MPBE . Key variables affecting yield include temperature (solvolysis at 50–80°C), stoichiometric ratios (excess alcohol for esterification), and catalyst selection (e.g., NaH in DMF for transesterification) .

Q. What analytical methods are recommended for characterizing MPBE and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm methyl and butyl group bonding to the phosphorus center .

- Chromatography (LC-MS) : Validates purity and detects intermediates (e.g., residual homoserine derivatives in reaction mixtures) .

- X-ray Diffraction (XRD) : Resolves crystallographic discrepancies, such as polymorphic forms with dual melting points .

- Thermal Analysis (DSC/TGA) : Identifies exothermic/endothermic transitions during decomposition, critical for stability assessments .

Q. How does MPBE participate in the synthesis of glufosinate, and what mechanistic insights are critical for optimizing this reaction?

MPBE reacts regioselectively with 1-cyano allyl acetate via nucleophilic addition to form a phosphinyl-propionic intermediate. Subsequent ammonia substitution and hydrolysis yield glufosinate. Mechanistic optimization focuses on:

- Catalyst selection (e.g., NaH for deprotonation).

- Solvent polarity (DMF enhances nucleophilicity).

- Reaction time (24-hour stirring ensures complete conversion) .

Advanced Research Questions

Q. How can regioselectivity in MPBE’s addition to unsaturated substrates (e.g., acrylic esters) be controlled to minimize side products?

Regioselectivity is governed by:

- Electronic effects : Electron-deficient alkenes (e.g., acrylonitrile) favor anti-Markovnikov addition.

- Steric hindrance : Bulky substituents on the alkene direct MPBE’s phosphorus center to the less hindered position. Computational modeling (DFT) predicts transition-state geometries, enabling rational design of substrates .

Q. What purification challenges arise from excess starting materials in MPBE synthesis, and how can these be mitigated?

Excess homoserine or DEMP in reaction mixtures complicates isolation. Solutions include:

Q. Can computational methods predict MPBE’s reactivity in novel reaction systems, such as asymmetric catalysis?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock) model MPBE’s electrophilic phosphorus center. These tools predict:

Q. What experimental evidence explains contradictions in MPBE’s thermal behavior across studies?

Dual melting points and exothermic transitions during melting (observed via DSC) arise from:

Q. How do alternative pathways using acrylic esters compare to traditional MPBE-based glufosinate synthesis in terms of scalability and cost?

Acrylic ester routes involve Claisen condensation with diethyl oxalate, followed by reductive amination. Advantages include:

- Lower precursor costs (acrylic esters vs. cyano allyl acetates).

- Reduced steps (3 steps vs. 5 steps in traditional routes). However, yield losses during decarboxylation (10–15%) require optimization .

Q. What role do solvolysis conditions play in MPBE’s stability during long-term storage?

MPBE degrades via hydrolysis in humid environments. Stability is enhanced by:

Q. How can reaction parameters (e.g., temperature, catalyst loading) be statistically optimized for MPBE synthesis using design-of-experiments (DoE) approaches?

Central composite design (CCD) evaluates variables like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.